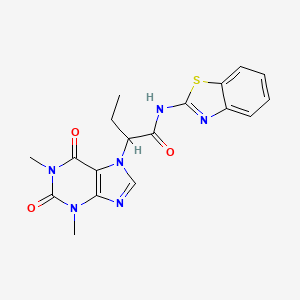![molecular formula C22H16ClN3O2 B10875297 3-{[(E)-(4-chlorophenyl)methylidene]amino}-2-(phenoxymethyl)quinazolin-4(3H)-one](/img/structure/B10875297.png)
3-{[(E)-(4-chlorophenyl)methylidene]amino}-2-(phenoxymethyl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- その化学構造は、クロロフェニル基とフェノキシメチル置換基を有するキナゾリン-4-オンコアで構成されています。
- キナゾリン-4-オンは、鎮痛、抗炎症、利尿、抗けいれん、気管支拡張などの多様な薬理作用により注目されています .
3-{[(E)-(4-クロロフェニル)メチリデン]アミノ}-2-(フェノキシメチル)キナゾリン-4(3H)-オン: は、複素環式化合物です。
準備方法
- この化合物の合成には、いくつかのステップが関与します:
- 3-フェニルキナゾリン-2,4(1H,3H)-ジチオンから始めます。
- フェニルイソチオシアネートと反応させて、3-フェニル-2-チオキソ-2,3-ジヒドロ-1H-キナゾリン-4-オンを生成します。
- 沸騰した無水ピリジン中で五硫化リンを用いて化合物チオ化して、目的の生成物を得ます .
- 工業生産方法は異なる場合がありますが、合成経路は一貫しています。
化学反応解析
主要生成物:
科学研究への応用
生物学と医学:
化学反応の分析
Types of Reactions
3-{[(4-Chlorophenyl)methylene]amino}-2-(phenoxymethyl)-4(3H)-quinazolinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the Schiff base to corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the quinazolinone ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Various quinazolinone derivatives.
Reduction Products: Amino derivatives of quinazolinone.
Substitution Products: Halogenated or alkylated quinazolinone derivatives.
科学的研究の応用
3-{[(4-Chlorophenyl)methylene]amino}-2-(phenoxymethyl)-4(3H)-quinazolinone has several scientific research applications:
Chemistry: Used as a building block for synthesizing other heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用機序
- 正確なメカニズムは、現在も研究中の課題です。
- 特定の分子標的と相互作用し、細胞プロセスに影響を与えている可能性があります。
- その正確な作用機序を明らかにするためには、さらなる研究が必要です。
類似化合物の比較
類似化合物:
類似化合物との比較
Similar Compounds
- 2-(Chloromethyl)-3-phenylquinazolin-4(3H)-one
- 3-(2-Chlorobenzylideneamino)-2-phenylquinazolin-4(3H)-one
Uniqueness
3-{[(4-Chlorophenyl)methylene]amino}-2-(phenoxymethyl)-4(3H)-quinazolinone is unique due to its specific structural features, which confer distinct biological activities and therapeutic potential compared to other quinazolinone derivatives.
特性
分子式 |
C22H16ClN3O2 |
|---|---|
分子量 |
389.8 g/mol |
IUPAC名 |
3-[(E)-(4-chlorophenyl)methylideneamino]-2-(phenoxymethyl)quinazolin-4-one |
InChI |
InChI=1S/C22H16ClN3O2/c23-17-12-10-16(11-13-17)14-24-26-21(15-28-18-6-2-1-3-7-18)25-20-9-5-4-8-19(20)22(26)27/h1-14H,15H2/b24-14+ |
InChIキー |
ODWVWCLZDZLMSS-ZVHZXABRSA-N |
異性体SMILES |
C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C(=O)N2/N=C/C4=CC=C(C=C4)Cl |
正規SMILES |
C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C(=O)N2N=CC4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({[(4-Oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)sulfanyl]acetyl}amino)benzamide](/img/structure/B10875216.png)
![6-chloro-4-phenyl-3-(3-{[4-(pyrimidin-2-yl)piperazin-1-yl]carbonyl}piperidin-1-yl)quinolin-2(1H)-one](/img/structure/B10875219.png)
![2-{[3-(2,5-dichlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10875229.png)
![methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10875249.png)
![2-[(4,6-dihydroxypyrimidin-2-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B10875252.png)
![2-(4-Acetyl-phenylamino)-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B10875255.png)
![8-Ethyl-2-{4-[(1-methoxy-1-oxopropan-2-yl)carbamothioyl]piperazin-1-yl}-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B10875260.png)
![N-(4-chlorophenyl)-2-{[5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10875265.png)
![N-[3-methyl-1-oxo-1-(phenylamino)butan-2-yl]-2-{[(4-methylphenyl)carbonyl]amino}benzamide](/img/structure/B10875272.png)
![(E)-16-(4-(difluoromethoxy)-3-methoxybenzylidene)-3-hydroxy-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B10875276.png)
![5-(4-bromophenyl)-4-[(4-bromophenyl)carbonyl]-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10875278.png)


![4-bromo-2-iodo-6-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenol](/img/structure/B10875289.png)
